1-[4,6-Bis(phenylmethoxy)pyrimidin-5-yl]ethanol
Description
1-[4,6-Bis(phenylmethoxy)pyrimidin-5-yl]ethanol is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Properties
IUPAC Name |
1-[4,6-bis(phenylmethoxy)pyrimidin-5-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-15(23)18-19(24-12-16-8-4-2-5-9-16)21-14-22-20(18)25-13-17-10-6-3-7-11-17/h2-11,14-15,23H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFODBUBOBYKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CN=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4,6-Bis(phenylmethoxy)pyrimidin-5-yl]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route often includes:
Formation of the Pyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced via nucleophilic substitution reactions, where phenol derivatives react with the pyrimidine core in the presence of a base.
Addition of the Ethanol Group: The final step involves the addition of the ethanol group to the pyrimidine ring, which can be achieved through a Grignard reaction or other suitable methods.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4,6-Bis(phenylmethoxy)pyrimidin-5-yl]ethanol undergoes various chemical reactions, including:
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4,6-Bis(phenylmethoxy)pyrimidin-5-yl]ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4,6-Bis(phenylmethoxy)pyrimidin-5-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as DNA replication and repair.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Inducing Apoptosis: It has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-[4,6-Bis(phenylmethoxy)pyrimidin-5-yl]ethanol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
1,6-Dihydro-2-mercapto-6-oxopyrimidine-5-carbonitriles: Used in the synthesis of various pharmacologically active compounds.
The uniqueness of this compound lies in its specific structure and the presence of phenylmethoxy groups, which contribute to its distinct chemical and biological properties.
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